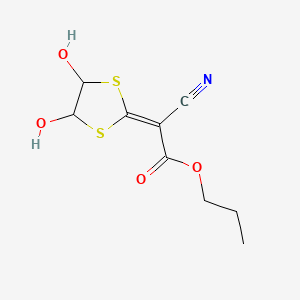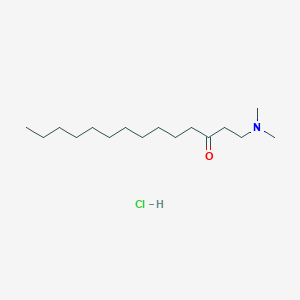
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is an organic compound that features a unique structure with a cyano group, a propyl ester, and a 1,3-dithiolan-2-ylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate and tungstophosphoric acid . The reaction is usually carried out in a solvent such as petroleum ether or ethanol, and the product is purified through filtration and solvent removal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalysts, as well as optimized reaction conditions, would be essential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: Using reagents such as KMnO₄ or OsO₄.
Reduction: Using reagents like LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles such as RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles such as organolithium and Grignard reagents . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols .
Aplicaciones Científicas De Investigación
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano group and dithiolan moiety are believed to play crucial roles in its reactivity and biological effects . These functional groups can interact with enzymes and other proteins, leading to various biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane derivatives: Compounds with similar dithiolan structures but different substituents.
Cyanoacetates: Compounds with cyano and ester functional groups but lacking the dithiolan moiety.
Uniqueness
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is unique due to its combination of a cyano group, a propyl ester, and a 1,3-dithiolan-2-ylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
89594-26-3 |
|---|---|
Fórmula molecular |
C9H11NO4S2 |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
propyl 2-cyano-2-(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate |
InChI |
InChI=1S/C9H11NO4S2/c1-2-3-14-6(11)5(4-10)9-15-7(12)8(13)16-9/h7-8,12-13H,2-3H2,1H3 |
Clave InChI |
XOHKIVBMCNFRJA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(=C1SC(C(S1)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)



![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)


